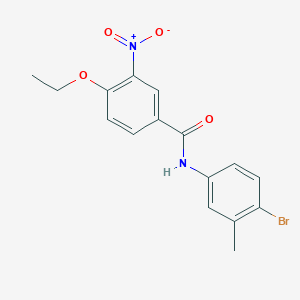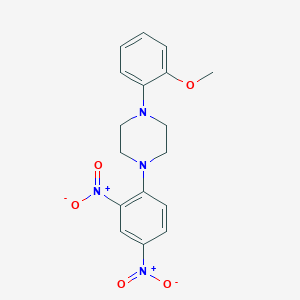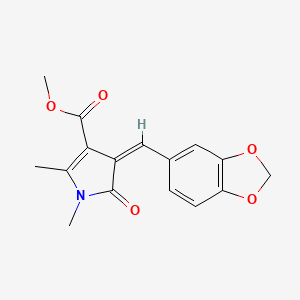
N-(4-bromo-2-fluorophenyl)-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-3-propoxybenzamide, also known as BFPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFPB is a member of the benzamide class of compounds and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mecanismo De Acción
N-(4-bromo-2-fluorophenyl)-3-propoxybenzamide exerts its effects by binding to and inhibiting the activity of the TRPV1 receptor, which is involved in pain sensation and inflammation. By blocking the activity of this receptor, N-(4-bromo-2-fluorophenyl)-3-propoxybenzamide can reduce pain and inflammation.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-3-propoxybenzamide has been found to exhibit a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, N-(4-bromo-2-fluorophenyl)-3-propoxybenzamide has been found to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. N-(4-bromo-2-fluorophenyl)-3-propoxybenzamide has also been shown to have anxiolytic effects, indicating its potential use in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-bromo-2-fluorophenyl)-3-propoxybenzamide is its specificity for the TRPV1 receptor, which makes it a potentially useful tool for investigating the role of this receptor in pain sensation and inflammation. However, one limitation of N-(4-bromo-2-fluorophenyl)-3-propoxybenzamide is its relatively low potency, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-bromo-2-fluorophenyl)-3-propoxybenzamide. One area of interest is the development of more potent analogs of N-(4-bromo-2-fluorophenyl)-3-propoxybenzamide that could be used as more effective analgesics. Another potential direction is the investigation of the role of the TRPV1 receptor in other physiological processes, such as thermoregulation and metabolism. Finally, the potential use of N-(4-bromo-2-fluorophenyl)-3-propoxybenzamide in the treatment of other conditions, such as epilepsy and anxiety disorders, warrants further investigation.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-fluorophenyl)-3-propoxybenzamide involves the reaction of 4-bromo-2-fluoroaniline with 3-propoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure N-(4-bromo-2-fluorophenyl)-3-propoxybenzamide.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-3-propoxybenzamide has been shown to have potential therapeutic applications in a range of scientific research areas. One of the most promising areas of research is its use as an analgesic, due to its ability to inhibit the activity of the TRPV1 receptor, which is involved in pain sensation. N-(4-bromo-2-fluorophenyl)-3-propoxybenzamide has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions such as arthritis.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO2/c1-2-8-21-13-5-3-4-11(9-13)16(20)19-15-7-6-12(17)10-14(15)18/h3-7,9-10H,2,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSMMHUZMLMAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5082977.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide](/img/structure/B5083001.png)
![methyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5083014.png)

![5-{2-[3-(2,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083019.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B5083026.png)

methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5083038.png)
![3-chloro-4-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5083045.png)
![2-(1-adamantyl)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B5083051.png)
![5-(3-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5083063.png)

![4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5083074.png)